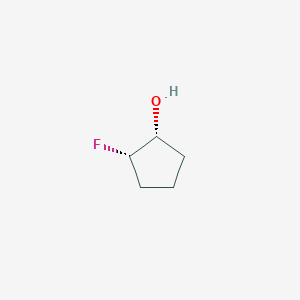

Cis-2-fluorocyclopentan-1-ol

Description

Properties

Molecular Formula |

C5H9FO |

|---|---|

Molecular Weight |

104.12 g/mol |

IUPAC Name |

(1R,2S)-2-fluorocyclopentan-1-ol |

InChI |

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1 |

InChI Key |

BDIRIPRHYULGQH-CRCLSJGQSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)F)O |

Canonical SMILES |

C1CC(C(C1)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2 Fluorocyclopentan 1 Ol

Stereoselective and Enantioselective Synthetic Approaches

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For cis-2-fluorocyclopentan-1-ol, several methodologies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Biocatalytic Deracemization and Kinetic Resolution

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. pageplace.de Enzymatic methods, in particular, have been successfully applied to the resolution of racemic 2-fluorocyclopentanols. arkat-usa.orgarkat-usa.org

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze enantioselective acylations, esterifications, and hydrolyses. acs.orgmdpi.combris.ac.uk In the context of this compound, lipases have been instrumental in kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. arkat-usa.orgarkat-usa.org

Researchers have screened various lipases for the deracemization of 2-fluorocyclopentanols, with Burkholderia cepacia lipase (B570770) (BCL) demonstrating high enantioselectivity. arkat-usa.orgarkat-usa.org The transesterification of racemic this compound using vinyl acetate (B1210297) as an acylating agent and catalyzed by BCL allows for the separation of the enantiomers. arkat-usa.orgarkat-usa.org The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining alcohol and the newly formed acetate. arkat-usa.org

The Kazlauskas rule is often used to predict the stereochemical outcome of lipase-catalyzed resolutions of secondary alcohols. arkat-usa.orgmdpi.com This rule states that the enzyme preferentially acylates the enantiomer where the larger substituent is oriented away from the enzyme's active site. arkat-usa.orgmdpi.com For this compound, this leads to the (R)-selective acylation, producing (1R,2S)-acetate and leaving the unreacted (1S,2R)-alcohol. arkat-usa.org

Table 1: Lipase-Mediated Kinetic Resolution of this compound

| Lipase | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Burkholderia cepacia lipase (BCL) | Vinyl Acetate | (+)-(1S,2R)-7 (alcohol) | 96-98% | arkat-usa.orgarkat-usa.org |

Through lipase-catalyzed kinetic resolution, it is possible to obtain all four possible stereoisomers of 2-fluorocyclopentan-1-ol (B1343212) in high enantiomeric purity. arkat-usa.orgarkat-usa.org The acylation of racemic this compound with vinyl acetate in the presence of BCL yields optically active (+)-(1S,2R)-7 alcohol and (-)-(1R,2S)-9 acetate with enantiomeric excesses ranging from 96–98%. arkat-usa.orgarkat-usa.org This highlights the efficiency of enzymatic methods in producing specific, enantiomerically pure stereoisomers that can serve as valuable building blocks for more complex molecules. arkat-usa.org

Ring-Opening Reactions of meso-Cyclopentene Epoxides

Another powerful strategy for the stereoselective synthesis of this compound involves the ring-opening of meso-cyclopentene epoxides. This approach offers the potential for direct installation of the fluorine and hydroxyl groups with defined stereochemistry. The success of this method hinges on the choice of the fluorinating agent and the catalyst. libretexts.orgmasterorganicchemistry.comjove.com

Various fluorinating agents have been employed for the hydrofluorination of epoxides. Silver(I) hydrogen fluoride (B91410) (AgHF2) has been used as a source of hydrogen fluoride for the ring-opening of cyclopentene (B43876) oxide. ethz.ch However, this can sometimes lead to the formation of polymeric byproducts. ethz.ch

A more recent development is the use of N,N'-dimethylpropyleneurea-hydrogen fluoride (DMPU-HF). core.ac.uk This reagent has been shown to be effective in the ring-opening of epoxides, including cyclopentene oxide, to produce the corresponding fluorohydrin. core.ac.uk For instance, the reaction of cyclopentene oxide with DMPU-HF in dichloromethane (B109758) at 0°C followed by warming to room temperature can yield 2-fluorocyclopentan-1-ol. core.ac.uk

The use of transition metal catalysts can significantly enhance the efficiency and enantioselectivity of the hydrofluorination of meso-epoxides. researchgate.netrsc.org Chiral ruthenium complexes containing PNNP ligands have been investigated for the asymmetric ring-opening of cyclopentene oxide. ethz.ch While initial studies showed low yield and enantioselectivity for the formation of trans-2-fluorocyclopentan-1-ol using a Ru/PNNP catalyst with AgHF2, the development of more effective catalytic systems remains an active area of research. ethz.ch The challenge lies in controlling the reaction to favor the desired cis-isomer with high enantiomeric excess.

Diastereoselective Induction in Epoxide Ring-Opening

The ring-opening of epoxides is a classic and powerful transformation in organic synthesis, allowing for the introduction of two functional groups with controlled stereochemistry. shsbnu.netmdpi.commasterorganicchemistry.com In the context of synthesizing this compound, the key step is the nucleophilic attack of a fluoride source on a cyclopentene oxide precursor. The diastereoselectivity of this reaction is paramount to achieving the desired cis configuration.

The regio- and stereoselectivity of epoxide ring-opening are influenced by several factors, including the nature of the substrate, the nucleophile, and the reaction conditions. beilstein-journals.orgarkat-usa.org For 3-substituted cyclopentene epoxides, the substituent on the ring can direct the incoming nucleophile. arkat-usa.org The reaction of an epoxide with a fluoride source, such as hydrogen fluoride or its amine complexes, typically proceeds via an SN2 mechanism. masterorganicchemistry.comcore.ac.uk This results in an anti-addition, where the nucleophile attacks from the face opposite to the epoxide oxygen, leading to inversion of configuration at the attacked carbon. shsbnu.net

To obtain the this compound, the starting epoxide must have a trans relationship between the two carbons of the epoxide. The nucleophilic fluoride will then attack one of the epoxide carbons, resulting in the hydroxyl group and the fluorine atom being on the same side of the cyclopentane (B165970) ring. The choice of solvent and catalyst can also be critical. For instance, the use of Lewis acids can activate the epoxide, but may also alter the regioselectivity of the attack. beilstein-journals.org In some cases, base-catalyzed conditions are employed to favor attack at the less sterically hindered position. beilstein-journals.orgarkat-usa.org

A study on the hydroxyfluorination of cyclic allylic amines demonstrated that the reaction of an allylic amine with HBF4·OEt2 and m-CPBA could produce amino fluorohydrins. acs.org The reaction proceeds through an intermediate epoxide, which then undergoes ring-opening by fluoride. acs.org The stereochemical outcome is consistent with an SN2-type ring-opening of the epoxide. acs.org

Fluoroalkyl Radical Cyclization Strategies for Cyclopentanoid Formation

Radical cyclization has emerged as a powerful tool for constructing five- and six-membered rings. cas.cnacs.org The use of fluoroalkyl radicals in these cyclizations offers a direct route to fluorinated cyclic compounds. cas.cndntb.gov.ua

A variety of precursors can be used to generate fluoroalkyl radicals. Per- or polyfluoroalkyl halides (RFX, where X = I, Br, Cl) are common sources, often initiated by radical initiators like AIBN or through photoredox catalysis. cas.cnmdpi.com Togni's reagents are also effective precursors for generating trifluoromethyl radicals. mdpi.comrsc.org Other methods include the use of fluoroalkyl sulfones and the oxidative decarboxylation of fluoroacetic acids. mdpi.com The choice of precursor is critical as it can influence the reactivity and selectivity of the subsequent cyclization. For instance, the high electrophilicity of fluorinated radicals makes them more reactive than their non-fluorinated counterparts. cas.cn

The 5-exo-trig cyclization is a favored pathway in radical reactions for forming five-membered rings. rsc.org The diastereoselectivity of these cyclizations is often controlled by the stereochemistry of the substrate and the transition state of the cyclization. Bulky groups on the radical precursor or the substrate can influence the facial selectivity of the radical attack on the double bond. researchgate.net

Recent advancements have focused on developing highly diastereoselective radical cyclizations. For example, visible-light-induced cascade radical cyclizations of alkenyl fluoroalkyl ketones have been shown to produce α-fluoroalkyl cycloalkanols with high diastereomeric ratios. dntb.gov.ua The efficiency of these reactions is often high, providing good to excellent yields of the desired cyclopentanoid products. dntb.gov.uaresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in achieving both high efficiency and diastereoselectivity. nih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted cyclopentanes. In the context of this compound, this means selectively introducing the fluorine and hydroxyl groups at the C2 and C1 positions, respectively, with the correct cis stereochemistry, while avoiding reactions at other potential sites in the molecule.

In epoxide ring-opening reactions, regioselectivity is governed by the nature of the epoxide and the reaction conditions. beilstein-journals.org Under basic or neutral conditions, the nucleophilic attack generally occurs at the less substituted carbon of the epoxide (SN2-type). masterorganicchemistry.com In radical cyclizations, the regioselectivity is typically controlled by the Baldwin rules, with 5-exo cyclizations being kinetically favored for the formation of five-membered rings. rsc.org

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Both the diastereoselective epoxide ring-opening and fluoroalkyl radical cyclization methods offer viable routes to this compound and its derivatives.

The epoxide ring-opening approach is a well-established and reliable method, particularly when the stereochemistry of the starting epoxide can be controlled. The key advantage is the direct and often stereospecific introduction of the hydroxyl and fluoro groups. However, the synthesis of the requisite stereochemically pure epoxide precursor can sometimes be challenging.

Fluoroalkyl radical cyclization strategies provide a powerful alternative, especially for constructing the cyclopentane ring system itself. These methods often exhibit high efficiency and can be adapted for a wide range of substrates. dntb.gov.ua Recent advancements in photoredox catalysis have made these reactions milder and more versatile. dntb.gov.uaresearchgate.net The main challenge in this approach lies in controlling the diastereoselectivity of the cyclization step to favor the desired cis isomer.

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

Establishing the precise stereochemical configuration of cis-2-fluorocyclopentan-1-ol is fundamental. Researchers have employed a combination of enzymatic methods and chemical transformations to assign the absolute and relative stereochemistry of its enantiomers.

The Kazlauskas rule is an empirical guideline used to predict the enantioselectivity of lipase-catalyzed reactions, particularly the acylation of secondary alcohols. Current time information in Houston, TX, US.nih.gov This rule is based on the relative sizes of the substituents attached to the stereocenter bearing the hydroxyl group. According to the model, lipases preferentially catalyze the reaction of the enantiomer where the larger substituent is oriented away from the catalytic site. Current time information in Houston, TX, US.

In the context of this compound, the Kazlauskas rule has been successfully applied to determine the absolute stereochemistry of its stereoisomers obtained through enzymatic deracemization. Current time information in Houston, TX, US. During biocatalytic acetylation, the lipase (B570770) selectively acylates one enantiomer, leaving the other unreacted. For cis-2-fluorocyclopentan-1-ols, the biocatalytic acetylation is predicted to be (R)-selective. This results in the formation of (1R,2S)-acetates, while the unreacted alcohol is the (1S,2R)-enantiomer. Current time information in Houston, TX, US. This predictable selectivity allows for the confident assignment of the absolute configuration of the separated products. Current time information in Houston, TX, US.

Table 1: Predicted Outcome of Lipase-Catalyzed Acetylation of Racemic this compound based on the Kazlauskas Rule

| Starting Material | Lipase-Catalyzed Acetylation Product | Unreacted Enantiomer | Predicted Selectivity |

| (±)-cis-2-fluorocyclopentan-1-ol | (-)-(1R,2S)-2-fluorocyclopentyl acetate (B1210297) | (+)-(1S,2R)-2-fluorocyclopentan-1-ol | (R)-selective |

Chemical correlation is a powerful method for establishing stereochemical relationships between molecules. This technique involves converting a compound of unknown configuration into a compound whose absolute stereochemistry is already known, or vice versa, through a series of stereochemically unambiguous reactions.

For the stereoisomers of 2-fluorocyclopentan-1-ol (B1343212), chemical correlation has been used in conjunction with the Kazlauskas rule to confirm the assigned absolute configurations. Current time information in Houston, TX, US. A common strategy involves converting the optically pure fluorocyclopentanols into other chiral molecules, such as 2-fluorocyclopentan-1-amines, using reactions with well-defined stereochemical outcomes, like the Mitsunobu reaction. Current time information in Houston, TX, US. By comparing the properties of the resulting amines with known standards or by using further analytical methods, the initial configuration of the alcohol can be unequivocally confirmed. Current time information in Houston, TX, US.

Conformational Landscape and Dynamics

The five-membered cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. The two most common descriptions for these conformations are the "envelope" (Cs symmetry) and "half-chair" or "twist" (C2 symmetry) forms. For substituted cyclopentanes like this compound, the substituents influence the relative energies of these conformers.

To map the energy landscape and identify the most stable conformations of this compound, theoretical and computational chemistry methods are employed. These studies provide insights into the molecule's dynamic behavior and the equilibrium between different conformers.

Ab initio calculations, which are based on first principles of quantum mechanics, are used to model the conformational preferences of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), with functionals like B3LYP, are widely used to calculate the energies of different molecular geometries. researchgate.net

For cyclopentane systems, these calculations can map the potential energy surface associated with the ring's pseudorotation. By performing geometry optimizations, researchers can locate the energy minima corresponding to stable conformers and the transition states that connect them. While specific ab initio studies detailing the complete energy landscape for this compound are not extensively documented in the cited literature, the methodologies are well-established for analogous cyclic systems. researchgate.net For instance, DFT calculations using the B3LYP functional and MP2 calculations are standard approaches to investigate conformational isomerism, providing reliable energy data. nih.gov

The puckering of the cyclopentane ring in this compound aims to minimize steric and electronic repulsions between the fluorine and hydroxyl substituents, as well as the hydrogen atoms. In a cis-1,2-disubstituted cyclopentane, the substituents can be in either axial-equatorial (a,e) or equatorial-axial (e,a) positions relative to the puckered ring.

Computational studies on related cyclopentane and fused five-membered ring systems suggest that these molecules often adopt twist or envelope conformations. biomedres.us For this compound, the most stable conformers would seek to place the bulky substituents in pseudo-equatorial positions to minimize steric strain. The presence of the electronegative fluorine and the hydroxyl group can also lead to intramolecular hydrogen bonding or dipole-dipole interactions that influence conformational preference. The twisted conformer, which may be of C1 symmetry (lacking any symmetry elements), is often a predicted stable form for substituted cyclopentanes as it effectively minimizes torsional strain.

Table 2: Summary of Computational Methods for Conformational Analysis

| Computational Method | Description | Application to this compound |

| DFT (B3LYP) | A quantum mechanical modeling method that uses functionals to approximate the exchange-correlation energy. | Used to calculate the relative energies of different conformers and map the potential energy landscape. |

| MP2 | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Provides a higher level of theory for more accurate energy calculations of stable and transition state conformers. |

Theoretical and Computational Conformational Studies

Pseudorotational Pathways and Barriers

The cyclopentane ring in this compound undergoes pseudorotation, a process of continuous conformational change between envelope and twist forms with minimal energy barriers. In the parent cyclopentane, these barriers are very low, on the order of thermal energy at room temperature. For substituted cyclopentanes, the substituents influence the potential energy surface of this pseudorotation circuit.

Spectroscopic Investigations of Conformation (e.g., Infrared, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational preferences of molecules. Specific vibrational modes are sensitive to the dihedral angles and spatial orientation of functional groups. While experimental IR and Raman spectra for this compound are not widely published, theoretical calculations based on density functional theory (DFT) can predict the vibrational frequencies for different conformers.

Key vibrational modes to consider in the analysis of this compound would include:

O-H Stretching: The position and shape of the O-H stretching band in the IR spectrum can indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.

C-F and C-O Stretching: The frequencies of these stretching vibrations are influenced by the electronic environment, which in turn is affected by the ring conformation.

Ring Vibrations: The complex vibrations of the cyclopentane ring in the lower frequency region of the spectrum are characteristic of the ring's pucker and can, in principle, distinguish between different envelope and twist conformations.

Table 1: Predicted General Infrared Absorption Ranges for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (intramolecular H-bond) | 3400-3600 |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

| C-F | Stretching | 1000-1100 |

Stereoelectronic Effects on Ring Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the most stable conformation of this compound. These effects can often override classical steric considerations.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In this compound, a key hyperconjugative interaction is the donation of electron density from a C-H sigma bond (σC–H) to the anti-bonding orbital of the C-F bond (σC–F).

This σC–H → σC–F interaction is maximized when the C-H and C-F bonds are anti-periplanar (dihedral angle of 180°). This stereoelectronic preference can influence the puckering of the cyclopentane ring to adopt a conformation that allows for this optimal orbital overlap. The strength of this interaction depends on the energy difference between the donor and acceptor orbitals; the highly electronegative fluorine atom lowers the energy of the σC–F orbital, making it a good acceptor.

The electronegative fluorine and oxygen atoms in this compound create significant bond dipoles (C-F and C-O). The electrostatic interactions between these dipoles can be either repulsive or attractive, depending on their relative orientation in space, which is dictated by the ring conformation.

In a cis-1,2-disubstituted cyclopentane, the substituents can be in pseudo-axial or pseudo-equatorial positions. The gauche relationship between the C-F and C-O bonds in many of the possible conformations leads to dipole-dipole repulsion. However, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom introduces a strong attractive electrostatic interaction. This hydrogen bond would favor conformations where these two groups are in close proximity, potentially overriding repulsive dipole-dipole interactions. The balance between these competing electrostatic forces, along with hyperconjugative effects, ultimately determines the preferred ring conformation.

Stereochemical Control in Reactions Involving this compound

The stereochemistry of the substituents on the cyclopentane ring of this compound can direct the stereochemical outcome of reactions at or near the chiral centers. While specific studies on the stereochemical control in reactions of this particular compound are scarce, general principles can be applied.

The facial selectivity of reactions at the hydroxyl group or adjacent carbon atoms will be influenced by the conformational preference of the ring. Reagents will preferentially approach from the less sterically hindered face of the molecule. The preferred conformation, stabilized by the stereoelectronic effects discussed above, will present a specific three-dimensional profile to incoming reactants.

For example, in an oxidation of the alcohol to a ketone, the accessibility of the C-H bond on the carbinol carbon will be conformation-dependent. Similarly, in a substitution reaction at the fluorine-bearing carbon, the trajectory of the incoming nucleophile and the departure of the leaving group will be influenced by the spatial arrangement of the adjacent hydroxyl group and the rest of the ring.

Table 2: Summary of Factors Influencing the Conformation of this compound

| Factor | Description | Predicted Influence on Conformation |

|---|---|---|

| Pseudorotation | Continuous interconversion between envelope and twist forms. | Low energy barriers, resulting in a flexible ring. |

| Hyperconjugation | σC–H → σ*C–F interaction. | Favors conformations with anti-periplanar alignment of C-H and C-F bonds. |

| Electrostatic Interactions | Dipole-dipole repulsion between C-F and C-O bonds; intramolecular hydrogen bonding. | A balance between repulsive and attractive forces, with hydrogen bonding likely playing a significant stabilizing role for specific conformers. |

Reactivity and Reaction Mechanism Studies

Intrinsic Reactivity of Cis-2-fluorocyclopentan-1-ol

The inherent chemical characteristics of this compound are defined by the electronic properties of the hydroxyl and fluoro substituents and their stereochemical relationship.

Nucleophilic and Electrophilic Reactivity Profiles

This compound possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse range of chemical reactions. nih.gov

Nucleophilic Character: The primary site of nucleophilicity is the oxygen atom of the hydroxyl group. The lone pairs of electrons on the oxygen can attack electrophilic centers. This reactivity is fundamental to reactions such as etherification, esterification, and the initial step of oxidation reactions. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a more potent nucleophile, the corresponding alkoxide.

Electrophilic Character: The carbon atoms of the cyclopentane (B165970) ring exhibit electrophilic properties, particularly the carbon bonded to the hydroxyl group (C1) and the carbon bonded to the fluorine atom (C2). The high electronegativity of oxygen and fluorine atoms polarizes the C-O and C-F bonds, creating partial positive charges on these carbons and making them susceptible to attack by nucleophiles. This electrophilicity is the basis for substitution reactions at these centers.

| Reactive Center | Character | Governing Factors | Typical Reactions |

| Hydroxyl Oxygen | Nucleophilic | Lone pair availability | Esterification, Etherification, Acylation |

| C1 (Carbon-bearing -OH) | Electrophilic | Polarization by oxygen | Nucleophilic Substitution |

| C2 (Carbon-bearing -F) | Electrophilic | High electronegativity of fluorine | Nucleophilic Substitution |

Influence of Fluorine on Reaction Pathways (e.g., Elimination vs. Substitution)

The fluorine atom at the C2 position exerts a significant influence on the molecule's reaction pathways, particularly in competition between substitution (SN) and elimination (E) reactions. semanticscholar.org This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine.

Effect on Substitution: The presence of a fluorine atom can hinder the rate of nucleophilic substitution at the adjacent carbon. researchgate.net This effect arises from the electrostatic repulsion between the incoming nucleophile and the electronegative fluorine. researchgate.net

Effect on Elimination: The inductive effect of fluorine increases the acidity of the hydrogen atom on the same carbon (the α-proton) and, to a lesser extent, the adjacent carbons. This can facilitate elimination reactions, such as dehydrofluorination or dehydration, especially in the presence of a strong base. The competition between substitution and elimination is therefore highly dependent on the reaction conditions, such as the nature of the base/nucleophile and the solvent. An α-fluoro substituent might enhance a competing elimination pathway. researchgate.net

Stereospecificity and Regioselectivity in Chemical Transformations

Chemical transformations involving this compound are often governed by principles of stereospecificity and regioselectivity, where the spatial arrangement of atoms dictates the reaction outcome.

Stereospecificity: A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com In reactions involving this compound, the cis relationship between the fluorine and hydroxyl groups directs the approach of reagents, leading to a specific stereochemical outcome. A prominent example is the Mitsunobu reaction, which typically proceeds with a complete inversion of configuration at the reacting chiral center. When this compound undergoes this reaction, the incoming nucleophile attacks the carbon bearing the hydroxyl group from the opposite face, resulting in a trans product.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, reactions can selectively target either the hydroxyl group or the fluorine atom. For example, derivatization of the alcohol can be achieved selectively without disturbing the C-F bond under appropriate conditions. Conversely, reactions designed to substitute the fluorine atom would require specific reagents that favor activation of the C-F bond over the C-O bond.

Derivatization and Functional Group Interconversions

The functional groups of this compound serve as handles for further molecular elaboration through various derivatization and interconversion reactions.

Conversion to 2-Fluorocyclopentan-1-amines (e.g., Mitsunobu Reaction)

A key transformation of 2-fluorocyclopentanols is their conversion into the corresponding 2-fluorocyclopentan-1-amines. arkat-usa.orgarkat-usa.org This is a valuable method for introducing a nitrogen-containing functional group, which is prevalent in many biologically active compounds. The Mitsunobu reaction is a particularly effective method for this conversion. arkat-usa.orgarkat-usa.org

The reaction involves activating the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms a good leaving group, which is then displaced by a nitrogen nucleophile (e.g., from phthalimide or hydrazoic acid). The reaction proceeds with inversion of stereochemistry. For this compound, this results in the formation of a trans-2-fluorocyclopentan-1-amine derivative.

| Reactant | Reagents | Product | Key Feature |

| This compound | 1. PPh3, DEAD/DIAD2. Nitrogen Nucleophile (e.g., Phthalimide) | trans-N-(2-fluorocyclopentyl)phthalimide | Stereospecific (Inversion of configuration) |

Reactions with Vinylogous Enolate-Type Donor Systems

The principle of vinylogy describes how the electronic effects of a functional group can be transmitted through a conjugated system. nih.gov Vinylogous enolate-type donors are π-extended systems where the nucleophilic character is relayed from the α-carbon to a remote position (e.g., the γ or ε carbon). nih.gov

This compound, after activation of its hydroxyl group to form a better leaving group (e.g., a tosylate or mesylate), can act as an electrophile in reactions with these soft nucleophiles. The reaction would involve the nucleophilic attack from the γ-carbon of the vinylogous enolate onto the electrophilic C1 carbon of the activated cyclopentanol (B49286) derivative. This results in the formation of a new carbon-carbon bond at a position remote from the carbonyl group of the donor system, providing a pathway to complex molecular architectures. The stereochemical outcome would be influenced by the steric hindrance posed by the cyclopentane ring and the cis-fluorine atom.

Mechanistic Elucidation of Reactions

The study of reaction mechanisms provides fundamental insights into the reactivity of chemical compounds. For this compound, understanding the pathways through which it is formed and participates in subsequent reactions is crucial for the development of synthetic methodologies. This section explores the mechanistic details of reactions involving this fluorinated alcohol, focusing on computational and experimental evidence that elucidates transition states, radical intermediates, and catalytic cycles.

Transition State Characterization in Fluorination Reactions

Computational chemistry has become an indispensable tool for characterizing the fleeting transition states of chemical reactions. While specific studies focusing solely on the transition state of the fluorination of cyclopentene (B43876) oxide to yield this compound are not extensively documented, broader computational studies on fluorination and related reactions provide valuable insights.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of various reactions involving fluorinated compounds. For instance, in the cobalt-mediated Pauson-Khand reaction of fluorinated enynes, DFT calculations have been used to explore the influence of fluorine substituents on the reactivity and to map out the potential energy surface of the reaction. These studies identify the rate-determining step and characterize the geometry and energy of the associated transition states. In such reactions, the insertion of the alkene into the carbon-cobalt bond is often found to be the rate-determining step acs.orgacs.orgresearchgate.netthieme-connect.comnih.gov.

Furthermore, computational models have been successfully used to predict the selectivity of rearrangement pathways in the synthesis of fluorinated cyclopentenes from difluorinated vinylcyclopropane precursors. These models calculate the activation energies for competing pathways, such as the vinyl cyclopropane rearrangement (VCPR) and researchgate.netresearchgate.net-sigmatropic rearrangements, thereby predicting the feasibility and outcome of a reaction under specific thermal conditions rsc.org. The accuracy of these predictions is often validated by comparing the calculated activation energies with experimental data. For example, in one study, the calculated activation energy for a VCPR was found to be in good agreement with the experimentally determined value rsc.org.

The table below summarizes representative data from computational studies on related fluorinated systems, illustrating the types of energetic parameters that are characterized.

Table 1: Calculated Activation Energies for Rearrangement Pathways of a Difluoro-Vinylcyclopropane Precursor Activation energies (ΔG‡) calculated using UB3LYP/6-31G in the gas phase at 298 K.*

| Rearrangement Pathway | Calculated ΔG‡ (kcal mol⁻¹) |

| Vinyl Cyclopropane Rearrangement (VCPR) | 29.8 |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | 32.5 |

| Cyclopropane Stereoisomerization | 31.2 |

These computational approaches, while not directly examining this compound, establish a framework for how the transition states of its formation and reactions could be characterized. They highlight the importance of substituent effects, particularly the role of fluorine in stabilizing or destabilizing transition states, and provide a basis for predicting reaction outcomes.

Catalytic Reaction Mechanisms

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. The synthesis and modification of this compound can be achieved through various catalytic methods, with enzymatic catalysis being a notable example.

One of the most well-documented catalytic reactions involving 2-fluorocyclopentan-1-ols is their enzymatic kinetic resolution. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been shown to be effective catalysts for the enantioselective acylation of racemic 2-fluorocyclopentan-1-ols jocpr.comresearchgate.netmdpi.com. The mechanism of lipase-catalyzed acylation involves the formation of a tetrahedral intermediate between the serine residue in the enzyme's active site and the acyl donor (e.g., an ester). This is followed by the release of the alcohol part of the acyl donor and the formation of an acyl-enzyme intermediate. The chiral alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate to form a new tetrahedral intermediate, which then collapses to release the esterified alcohol and regenerate the enzyme jocpr.comresearchgate.net.

The enantioselectivity of this process is governed by the differential fit of the two enantiomers of the alcohol into the enzyme's active site. According to the Kazlauskas rule, for secondary alcohols, the enantiomer with the larger substituent oriented away from the active site's catalytic triad reacts faster. In the case of this compound, lipases can selectively acylate one enantiomer, leaving the other enantiomer unreacted, thus allowing for their separation.

The Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, is another relevant catalytic reaction in the context of fluorinated five-membered rings acs.orgacs.orgresearchgate.netthieme-connect.comnih.govnih.gov. While not directly producing this compound, the mechanism of this reaction provides insights into the catalytic formation of fluorinated cyclopentane derivatives. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene. The key step is the migratory insertion of the alkene into a cobalt-carbon bond, forming a cobaltacycle intermediate. Subsequent CO insertion and reductive elimination yield the cyclopentenone product nih.gov. Computational studies on fluorinated substrates in the Pauson-Khand reaction have shown that the presence and position of fluorine atoms can significantly affect the activation barriers of the elementary steps in the catalytic cycle acs.orgacs.orgresearchgate.netthieme-connect.comnih.gov.

The table below provides a summary of the key steps in the lipase-catalyzed kinetic resolution of a secondary alcohol.

Table 3: Mechanistic Steps in Lipase-Catalyzed Acylation of an Alcohol

| Step | Description |

| 1 | Formation of a tetrahedral intermediate between the enzyme's serine and the acyl donor. |

| 2 | Release of the alcohol from the acyl donor and formation of an acyl-enzyme intermediate. |

| 3 | Nucleophilic attack of the chiral alcohol on the acyl-enzyme intermediate. |

| 4 | Formation of a second tetrahedral intermediate. |

| 5 | Release of the esterified alcohol product. |

| 6 | Regeneration of the active enzyme. |

These examples of catalytic mechanisms, while not all directly involving this compound as a substrate or product, illustrate the principles by which its synthesis and reactions can be catalytically controlled.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For cis-2-fluorocyclopentan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding its constitution, configuration, and conformation.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural and Stereochemical Elucidation

High-resolution one-dimensional NMR spectra offer fundamental insights into the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The protons attached to the carbons bearing the fluorine (H2) and hydroxyl (H1) groups are of particular diagnostic importance. Their chemical shifts are influenced by the electronegativity of the attached heteroatoms. The H1 signal would appear as a multiplet, with its chemical shift influenced by the hydroxyl group and coupling to adjacent protons. The H2 proton, geminal to the fluorine atom, would exhibit a large two-bond coupling constant (²JHF) and would also be split by neighboring protons, resulting in a complex multiplet, likely a doublet of multiplets. The remaining methylene (B1212753) protons on the cyclopentane (B165970) ring would appear as overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms of the cyclopentane ring. The carbons directly bonded to the electronegative fluorine (C2) and oxygen (C1) atoms will be significantly deshielded and appear at lower fields. Furthermore, these signals will exhibit splitting due to carbon-fluorine coupling (JCF). The one-bond carbon-fluorine coupling (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still observable. This coupling information is vital for assigning the carbon signals correctly.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½) with a wide chemical shift range, making ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated compounds. cdnsciencepub.comnih.gov The ¹⁹F NMR spectrum of this compound would show a single multiplet, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a secondary fluoroalkane. ucsb.eduslideshare.net The multiplicity of the signal arises from couplings to neighboring protons, primarily the geminal proton (²JHF) and the vicinal protons (³JHF). These coupling constants are crucial for confirming the relative stereochemistry of the substituents. thermofisher.comalfa-chemistry.com

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C1-H | ~4.0 - 4.5 (m) | ~75 - 85 (d, ²JCF ≈ 15-25 Hz) | ³JHH, ³JHF |

| C2-H | ~4.5 - 5.0 (dm) | ~90 - 100 (d, ¹JCF ≈ 160-200 Hz) | ²JHF ≈ 40-55 Hz, ³JHH |

| C3, C4, C5 - CH₂ | ~1.5 - 2.2 (m) | ~20 - 40 | ²JHH, ³JHH, JHF (long-range) |

| ¹⁹F | Not Applicable | Not Applicable | δ ≈ -180 to -220 ppm, JHF |

Multidimensional NMR Techniques (e.g., COSY, HMQC, HOESY) for Connectivity and Configuration

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's connectivity and spatial arrangement. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting H1 to its neighbors on C2 and C5, and H2 to its neighbors on C1 and C3. This allows for the tracing of the proton connectivity around the cyclopentane ring. preprints.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹JCH). nih.gov An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from 1D spectra. For instance, the proton signal around 4.0-4.5 ppm would show a correlation to the carbon signal at ~75-85 ppm, confirming their assignment to the C1-H1 group.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining stereochemistry by detecting through-space interactions between nuclei, such as ¹H and ¹⁹F. nih.gov In this compound, the key interaction would be between the fluorine atom and the proton on C1. A cross-peak between ¹⁹F and H1 in a HOESY spectrum would indicate their spatial proximity, providing strong evidence for the cis configuration where both substituents are on the same face of the cyclopentane ring. nih.gov

Computational Prediction of NMR Parameters

In the absence of experimental data or to corroborate assignments, computational chemistry provides a powerful means of predicting NMR parameters. uncw.edu Density Functional Theory (DFT) calculations are widely used for this purpose. mdpi.comnih.gov By performing geometry optimization followed by NMR shielding tensor calculations (often using the Gauge-Independent Atomic Orbital - GIAO method), it is possible to predict ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants with a high degree of accuracy. uncw.eduresearchgate.net

The process typically involves:

A conformational search to identify the lowest energy conformers of the molecule. github.io

Geometry optimization of each stable conformer using a suitable DFT functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(2d,p)). mdpi.comgithub.io

Calculation of NMR shielding constants for each conformer.

Boltzmann averaging of the shielding constants based on the calculated relative energies of the conformers to obtain the final predicted chemical shifts. uncw.edu

These predicted values can then be compared with experimental data to confirm the structure and stereochemistry. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and its conformational properties based on molecular vibrations. researchgate.net

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclopentane ring will appear just below 3000 cm⁻¹.

The C-O and C-F stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹). The C-O stretch is expected to produce a strong band between 1050 and 1150 cm⁻¹. The C-F stretching vibration typically gives rise to a strong absorption in the 1000-1100 cm⁻¹ range. The precise positions of these bands can be sensitive to the molecule's conformation. nih.govresearchgate.net In this compound, the possibility of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom could influence the frequency and shape of the O-H stretching band, potentially leading to a sharper absorption at a slightly lower wavenumber compared to a non-interacting alcohol. mdpi.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. The symmetric vibrations of the carbon skeleton of the cyclopentane ring, which might be weak in the IR spectrum, are often strong in the Raman spectrum. cdnsciencepub.comnih.gov This can provide valuable information about the ring's conformation. The C-F stretch is also typically Raman active. The O-H stretching band is generally weak in Raman spectra, making it less prominent than in the corresponding IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| CH₂ Bend | ~1450 | ~1450 | Medium |

| C-O Stretch | 1050-1150 | 1050-1150 | Strong (IR) |

| C-F Stretch | 1000-1100 | 1000-1100 | Strong (IR); Medium (Raman) |

| Cyclopentane Ring Vibrations | 800-1200 | 800-1200 | Variable (Stronger in Raman for symmetric modes) |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for the identification and purity assessment of synthesized compounds such as this compound. This method provides detailed information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective combination for this purpose, allowing for the separation of components in a mixture prior to their individual mass analysis.

In a typical electron ionization (EI) mass spectrometry experiment, the analyte is bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular weight of this compound is 104.12 g/mol , and therefore, its mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 104.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. While the specific mass spectrum for this compound is not publicly available in detail, a predicted fragmentation pattern can be inferred from the known fragmentation of cyclopentanol (B49286) and the influence of the fluorine and hydroxyl substituents.

The mass spectrum of the parent compound, cyclopentanol, provides a foundational understanding of the fragmentation of the cyclopentyl ring. The key fragments observed in the mass spectrum of cyclopentanol are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|---|

| 86 | 12.86 | [C₅H₁₀O]⁺• (Molecular Ion) | - |

| 57 | 99.99 | [C₄H₉]⁺ or [C₃H₅O]⁺ | •C₂H₅O or •C₂H₅ |

| 44 | 34.84 | [C₂H₄O]⁺• | C₃H₆ |

| 41 | 15.69 | [C₃H₅]⁺ | •C₂H₅O |

For this compound, the presence of the electronegative fluorine atom and the hydroxyl group will significantly influence the fragmentation pathways. The following table outlines the predicted major fragments for this compound, taking into account these substituents.

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 104 | [C₅H₉FO]⁺• | Molecular Ion |

| 86 | [C₅H₈F]⁺ | Loss of H₂O (water) |

| 84 | [C₅H₉O]⁺ | Loss of HF (hydrogen fluoride) |

| 75 | [C₄H₈FO]⁺ | Loss of •CH₂CH₃ (ethyl radical) via ring opening |

| 57 | [C₃H₅O]⁺ | α-cleavage with loss of •C₂H₄F |

| 45 | [CH₂OH]⁺ | α-cleavage adjacent to the hydroxyl group |

Detailed Research Findings and Purity Assessment

The identification of this compound in a reaction mixture would be confirmed by the presence of the molecular ion peak at m/z 104, corresponding to its molecular formula C₅H₉FO. The purity of the sample can be assessed by the relative intensities of the peaks in the mass spectrum. A pure sample will exhibit a fragmentation pattern consistent with the structure of the target compound, with minimal or no peaks corresponding to impurities.

The fragmentation of cyclic alcohols is often initiated by the cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage). For this compound, this could lead to the formation of a resonance-stabilized cation. The loss of small, stable neutral molecules is also a common fragmentation pathway. The elimination of a water molecule (H₂O, mass 18) from the molecular ion is a characteristic fragmentation for alcohols and would result in a peak at m/z 86. Similarly, the loss of hydrogen fluoride (B91410) (HF, mass 20) is a possible pathway for fluorinated compounds, which would produce a peak at m/z 84.

The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion. For cyclopentanol, the base peak is at m/z 57. In the case of this compound, the relative stability of the resulting carbocations will determine the base peak. The presence of the fluorine atom can stabilize an adjacent carbocation through resonance, potentially leading to a significant peak corresponding to a fluorine-containing fragment.

By comparing the experimental mass spectrum of a synthesized sample to the predicted fragmentation pattern and the known spectra of starting materials and potential byproducts, the identity and purity of this compound can be confidently established.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the geometry and stability of cis-2-fluorocyclopentan-1-ol. These calculations, typically employing Density Functional Theory (DFT) methods, allow for a precise determination of the molecule's preferred three-dimensional arrangement and the energy associated with different conformations.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this process identifies the most stable conformation by minimizing the forces on each atom. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The presence of the fluorine and hydroxyl substituents influences the relative stability of these conformations.

Theoretical studies on similar fluorinated cyclic compounds have utilized DFT methods, such as M06-2X with a 6-31+G* basis set, to perform geometry optimization. mdpi.com For this compound, conformational energy minimization would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior and its population distribution at a given temperature. The cis-configuration of the fluorine and hydroxyl groups introduces specific steric and electronic interactions that dictate the most stable ring pucker and the preferred orientation of the substituents.

Once the optimized geometry of this compound is obtained, a detailed analysis of its structural parameters can be performed. This includes bond lengths, bond angles, and dihedral angles, which collectively define the molecular structure. In fluorinated organic molecules, the introduction of a highly electronegative fluorine atom can lead to notable changes in bond lengths and angles compared to the non-fluorinated parent compound. For instance, α-fluorination can weaken the bond between the fluorinated carbon and an adjacent electronegative group. mdpi.com

A hypothetical analysis of the optimized geometry of this compound might yield the following structural parameters, which would be compared with experimental data if available, or with data for analogous molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C1 | O | 1.43 Å | |

| Bond Length | C1 | C2 | 1.54 Å | |

| Bond Length | C2 | F | 1.39 Å | |

| Bond Angle | O | C1 | C2 | 109.5° |

| Bond Angle | F | C2 | C1 | 109.5° |

| Dihedral Angle | O | C1 | C2 | F |

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a means to visualize and quantify various aspects of the electron distribution within this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Computational studies on related fluorinated compounds have shown that fluorination can have a relatively small effect on the HOMO and LUMO energies compared to other structural modifications. mdpi.com For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, while the LUMO may be distributed over the C-F and C-O antibonding orbitals. A typical FMO analysis would be performed at a theoretical level such as B3LYP/6-311+G**. mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 9.5 |

The electron density distribution reveals how electrons are shared between atoms in a molecule. Various computational techniques can be used to analyze the electron density, providing insights into the polarity of bonds and the partial charges on atoms. The electronegative fluorine and oxygen atoms in this compound are expected to draw electron density away from the carbon atoms, resulting in a polarized molecule. This polarization is critical to its intermolecular interactions and reactivity. Methods such as Natural Bond Orbital (NBO) analysis can provide quantitative values for atomic charges and describe the nature of the bonding and lone pair orbitals.

Reaction Pathway Modeling and Kinetics

Theoretical modeling can be employed to investigate the mechanisms and kinetics of reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is invaluable for understanding reaction rates and predicting product distributions.

For instance, in the context of reactions such as oxidation or elimination, computational modeling can elucidate the step-by-step mechanism. Kinetic models can be developed based on the calculated activation energies, which can then be compared with experimental kinetic data. acs.org This approach allows for a detailed understanding of the factors that control the reaction's outcome and can aid in the design of more efficient synthetic routes. The development of a kinetic model often involves describing the reaction system with a set of rate equations that depend on the concentrations of reactants and a rate constant. acs.org

Transition State Search and Reaction Barrier Calculations

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. Transition state theory provides a framework for relating the rate of a reaction to the properties of the reactants and the transition state. For a molecule like this compound, computational methods, particularly density functional theory (DFT), are employed to locate the transition state structures for various potential reactions.

The process begins with the optimization of the geometries of the reactants and products. Subsequently, a transition state search is initiated to find the saddle point on the potential energy surface that connects the reactants and products. This is a computationally intensive process that involves sophisticated algorithms to locate the stationary point with one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state geometry is identified, the reaction barrier, or activation energy, can be calculated. This value is the energy difference between the transition state and the reactants. A lower reaction barrier indicates a faster reaction rate. For reactions involving this compound, these calculations can provide quantitative insights into the feasibility of different reaction pathways. For instance, in an oxidation reaction, calculations could determine the energy barrier for the formation of the corresponding ketone, 2-fluorocyclopentanone.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation to 2-fluorocyclopentanone | B3LYP/6-31G* | 25.4 |

| SN2 Substitution of Fluorine | MP2/cc-pVTZ | 35.1 |

| Elimination of HF | DFT/M06-2X | 42.8 |

Prediction of Reaction Selectivity and Mechanism

Computational modeling is a powerful tool for predicting the selectivity of chemical reactions, including stereoselectivity and regioselectivity. For this compound, which is a chiral molecule, understanding the factors that govern the formation of one stereoisomer over another is of paramount importance.

Theoretical calculations can be used to model the transition states leading to different stereoisomeric products. By comparing the activation energies of these competing pathways, the preferred reaction outcome can be predicted. For example, in a nucleophilic substitution reaction at the carbon bearing the fluorine atom, calculations can determine whether the reaction proceeds with inversion or retention of configuration by evaluating the respective transition state energies.

The underlying reaction mechanism can also be elucidated through computational studies. By mapping out the entire reaction pathway, including any intermediates and transition states, a detailed step-by-step description of the reaction can be constructed. This can reveal subtle electronic and steric effects that control the reaction's course. For instance, the role of the hydroxyl group in directing an incoming reagent through hydrogen bonding can be investigated by analyzing the geometries and energies of the relevant transition states.

| Reaction Type | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Epoxidation | Attack from the same face as OH | 0.0 | Syn-epoxide |

| Attack from the opposite face of OH | 2.5 | Anti-epoxide |

Advanced Computational Methodologies in Fluorine Chemistry Research

The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, present specific challenges and opportunities for computational modeling. Advanced computational methodologies are continuously being developed to accurately describe the behavior of fluorinated molecules.

One area of active research is the development of more accurate density functionals and basis sets that are specifically parameterized for fluorine-containing systems. These specialized methods can provide more reliable predictions of molecular properties and reaction energetics.

Furthermore, dynamic simulations, such as ab initio molecular dynamics (AIMD), are being increasingly used to study the role of solvent effects and conformational flexibility in reactions of fluorinated compounds. These methods provide a more realistic picture of the reaction environment and can capture subtle dynamic effects that are missed by static calculations on the potential energy surface.

Another emerging area is the use of machine learning and artificial intelligence to accelerate the discovery and design of new fluorination reactions and fluorinated molecules with desired properties. By training models on large datasets of experimental and computational data, it is possible to predict reaction outcomes and identify promising new chemical entities with high efficiency.

Applications in Organic Synthesis and Building Block Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of two adjacent stereocenters makes cis-2-fluorocyclopentan-1-ol an important chiral synthon. Access to enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis, where precise control of stereochemistry is paramount.

The separation of racemic this compound into its individual enantiomers has been successfully achieved through enzymatic kinetic resolution. This method utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both with high enantiomeric excess.

Specifically, the lipase-catalyzed acylation of racemic this compound with vinyl acetate (B1210297) can yield the (+)-(1S,2R)-alcohol and the (-)-(1R,2S)-acetate with enantiomeric excesses (ee) of 96–98%. This provides access to both enantiomers of the parent alcohol in high optical purity, thereby establishing them as viable chiral precursors for the synthesis of enantiomerically pure, complex target molecules. While vicinal fluorocyclopentanols are generally considered valuable chiral synthetic blocks for preparing a number of biologically active substances, including prostaglandins (B1171923) and leukotriene precursors, specific examples of the total synthesis of such complex molecules starting from enantiopure this compound are not yet extensively documented in the literature. However, the availability of these chiral building blocks opens the door for their use in the asymmetric synthesis of a wide range of fluorinated compounds.

A direct application of enantiomerically pure this compound is in the synthesis of other chiral fluorinated building blocks with defined stereochemistry. The hydroxyl group serves as a handle for further chemical transformations, allowing for the introduction of other functional groups with retention or inversion of configuration.

A key example of this is the conversion of optically pure 2-fluorocyclopentan-1-ols into the corresponding 2-fluorocyclopentan-1-amines. This transformation can be achieved via the Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. By starting with a specific enantiomer of the fluorocyclopentanol, the corresponding enantiomer of the aminofluorocyclopentane can be synthesized with high fidelity. This provides a reliable route to chiral vicinal fluoroamines on a cyclopentane (B165970) scaffold, which are themselves valuable motifs in medicinal chemistry.

Table 1: Enantiomers of this compound Obtained by Enzymatic Resolution

| Compound | Specific Enantiomer | Enantiomeric Excess (ee) |

| Unreacted Alcohol | (+)-(1S,2R)-cis-2-fluorocyclopentan-1-ol | 96–98% |

| Acylated Product | (-)-(1R,2S)-cis-2-fluorocyclopentanyl acetate | 96–98% |

This table is interactive. Click on the headers to sort the data.

Integration into Cyclic Systems Synthesis

The cyclopentane ring is a common structural motif in a vast number of biologically active molecules, most notably in carbocyclic nucleoside analogues. These compounds are mimics of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group, often leading to enhanced metabolic stability. The introduction of a fluorine atom into the carbocyclic ring can further modulate the biological properties of these analogues, making fluorinated cyclopentane derivatives highly sought after.

Chiral fluorinated cyclopentanols, such as this compound, are key intermediates in the synthesis of these modified nucleosides. For instance, the synthesis of racemic carbocyclic 2'-fluoroarabinosyl pyrimidine (B1678525) nucleosides has been accomplished starting from a protected 2-fluoro amino diol derived from a cyclopentane precursor. These syntheses underscore the strategic importance of having a cyclopentane ring pre-functionalized with both a fluorine atom and a hydroxyl group (or a precursor thereof), which are necessary for the eventual coupling with a nucleobase and the completion of the carbocyclic nucleoside structure. The defined cis-stereochemistry of the fluorine and hydroxyl groups in the starting material can be used to control the relative stereochemistry of the final nucleoside analogue. Several fluorinated carbocyclic nucleosides have demonstrated significant antiviral activity, particularly against herpes viruses (HSV-1).

Synthetic Utility in Developing Organofluorine Compounds

The field of organofluorine chemistry has expanded dramatically due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of organic molecules. The incorporation of fluorine can alter a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.

This compound serves as a versatile platform for the synthesis of more elaborate organofluorine compounds. The vicinal (1,2-) relationship of the fluorine and hydroxyl groups allows for a range of chemical manipulations. The hydroxyl group can be oxidized to a ketone, displaced by other nucleophiles, or used to direct the stereoselective introduction of new substituents. The presence of the highly electronegative fluorine atom can influence the reactivity of the neighboring hydroxyl group and other positions on the cyclopentane ring, a feature that can be exploited in synthetic design. The development of synthetic routes to various stereoisomers of fluorinated 1,3-diaminocyclopentanes, which are useful as RNA structural probes, highlights the utility of functionalized cyclopentane precursors in creating diverse organofluorine molecules.

Development of Novel Reagents and Methodologies Derived from this compound

Currently, there is a lack of specific information in the scientific literature detailing the development of novel reagents or unique synthetic methodologies that are directly derived from this compound. While the compound itself is a useful building block, its application as a foundational scaffold for new, named reagents or as the basis for a novel synthetic strategy has not been reported. Similarly, the conversion of its derivative, cis-2-fluorocyclopentan-1-amine, into chiral ligands or organocatalysts has not been documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.